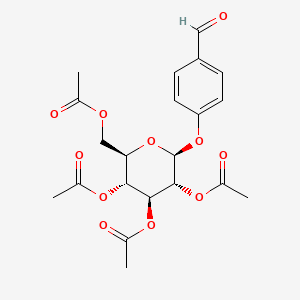

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside

Description

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS: 14581-83-0) is a synthetic acetylated glucopyranoside derivative featuring a formylphenyl group at the anomeric position. Its molecular formula is C₂₁H₂₄O₁₁, with a molecular weight of 452.41 g/mol . The compound is structurally characterized by four acetyl groups protecting the hydroxyl moieties of the glucose core and a 4-formylphenyl aglycone. It serves as a critical intermediate in pharmaceutical synthesis, particularly for producing gastrodin (a neuroprotective agent) and glucosylated antioxidants like resveratrol derivatives . Its synthetic utility arises from the formyl group, which enables further functionalization through reduction or conjugation reactions .

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLMQSSFJCERSO-YMQHIKHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside involves several steps. Initially, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is prepared from β-D-glucose and acetyl bromide through acetylation and bromination. This intermediate is then reacted with 4-hydroxybenzaldehyde derivatives via glycosylation. The reaction typically uses a 10% NaOH solution as a base and tris(3,6-dioxaheptyl)amine (TDA-1) as a phase transfer catalyst, resulting in yields of 61% to 69% .

Chemical Reactions Analysis

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

Biology: It serves as a probe in studying carbohydrate-protein interactions.

Medicine: It has shown potential in the development of therapeutic agents for cancer and inflammation.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside involves its interaction with specific molecular targets. In biomedicine, it may exert its effects by modulating pathways involved in cell proliferation and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of acetylated aryl glucopyranosides is exemplified by variations in the aromatic substituent, which dictate their chemical reactivity and biological applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Acetylated Aryl Glucopyranosides

Note: The 4-nitrophenyl disaccharide derivative contains an additional glucopyranosyl group, forming a disaccharide structure .

Key Comparative Insights:

Substituent Effects on Reactivity :

- The formyl group in the target compound enables reductive amination or nucleophilic additions, making it versatile for drug derivatization .

- Nitro groups (e.g., 4-nitrophenyl derivatives) enhance electron-withdrawing properties, favoring enzymatic hydrolysis studies .

- Methoxy and acetyl groups are electron-donating, stabilizing intermediates in glycosylation reactions .

Biological Applications: 4-Formylphenyl and 4-acetylphenyl derivatives are pivotal in enzyme kinetics and drug synthesis due to their reactive aromatic moieties . Disaccharide derivatives (e.g., 4-nitrophenyl di-O-glucopyranoside) mimic natural glycosides, serving as substrates for glycosidase assays .

Synthetic Pathways: All compounds are synthesized via Koenigs-Knorr glycosylation, using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor and phenolic acceptors (e.g., 4-hydroxybenzyl alcohol, p-cresol) . The choice of phenolic acceptor determines the aromatic substituent, enabling tailored synthesis for specific applications .

Biological Activity

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is a glycosylated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology.

- Chemical Formula : C21H24O11

- Molecular Weight : 432.41 g/mol

- CAS Number : 13917009

The compound features a phenyl group attached to a glucopyranoside moiety with four acetyl groups, which influence its solubility and reactivity.

Synthesis

The synthesis of 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside typically involves the acetylation of β-D-glucopyranoside followed by the introduction of the formylphenyl group. This process can be achieved through various methods including:

- Acetylation : Using acetic anhydride or acetyl chloride in the presence of a base.

- Glycosylation : Employing coupling agents like silver triflate to facilitate the attachment of the phenyl group.

Antioxidant Properties

Research indicates that 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the phenolic structure which can donate electrons and stabilize free radicals.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Activity

In vitro studies suggest that this compound may modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This property makes it a candidate for further research in treating inflammatory diseases.

Case Studies

- Antioxidant Study : A study conducted by La Torre et al. (2004) evaluated the antioxidant capacity of glucosylated derivatives of resveratrol, including 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. Results indicated a significant reduction in oxidative damage in neuronal cells treated with this compound.

- Antimicrobial Evaluation : Research by Bao et al. (2004) assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, suggesting potential use as a natural preservative.

- Anti-inflammatory Mechanism : In a study published in PMC3099765, the compound was tested for its ability to inhibit NF-kB signaling pathways in macrophages stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with this compound significantly reduced the expression of inflammatory markers.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | La Torre et al., 2004 |

| Antimicrobial | Inhibits growth of bacteria | Bao et al., 2004 |

| Anti-inflammatory | Reduces cytokine production | PMC3099765 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.